

# Quizartinib bridging hematopoietic stem cell transplantation

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## Compound Focus: Quizartinib Dihydrochloride

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## Clinical Trial Evidence for Quizartinib in Bridging to HSCT

The table below summarizes key clinical trial data on how quizartinib enables patients to proceed to Allogeneic HSCT (allo-HCT).

Clinical Setting	Trial Name / Type	Key Findings on HSCT Bridging	Citation
Newly Diagnosed (ND) FLT3-ITD+ AML	QuANTUM-First (Phase 3)	Quizartinib + chemo → improved OS; more pts proceeded to allo-HCT during CR1 (32% quizartinib vs. 21% placebo) [1]	
Relapsed/Refractory (R/R) FLT3-ITD+ AML	QuANTUM-R (Phase 3)	Quizartinib monotherapy → higher response rates vs. salvage chemo; more pts bridged to allo-HCT (32% quizartinib vs. 11% chemo) [1]	
R/R FLT3m AML (Heavily Pretreated)	AML-804 (Phase 1/2)	Triplet (Decitabine+Venetoclax+Quizartinib) in R/R pts: 37% bridged to allo-HCT [2]	

Clinical Setting	Trial Name / Type	Key Findings on HSCT Bridging	Citation
ND FLT3m AML (Unfit for Intensive Chemo)	AML-804 (Phase 1/2)	Triplet (Decitabine+Venetoclax+Quizartinib) in ND pts: 30% (9/30) underwent allo-HCT [2]	
Real-World Clinical Practice	30-year DLI retrospective	FLT3 inhibitors (incl. quizartinib) combined with DLI are established post-HSCT relapse strategy [3]	

## Comparison of FLT3 Inhibitors in AML Therapy

This table compares quizartinib with other FLT3 inhibitors, detailing their approved settings and roles in the HSCT journey.

FLT3 Inhibitor	Key Approved Settings & Role in HSCT	Notable Clinical Trial Insights	Citation
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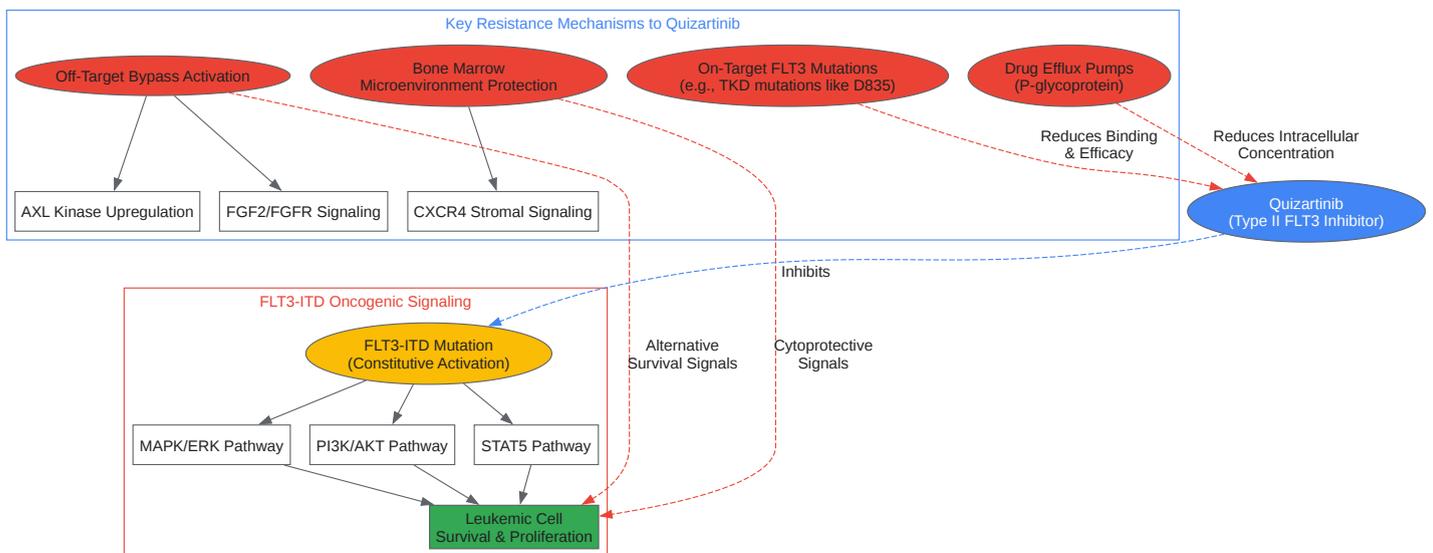
| **Quizartinib** | **ND FLT3-ITD+ AML**: Combo with induction/consolidation chemo, then maintenance. **R/R FLT3-ITD+ AML** (Approved in Japan). | Enables significant proportion of pts to bridge to allo-HCT in both ND and R/R settings. Maintenance not approved post-HSCT in US. | [1] | | **Midostaurin** | **ND FLT3-mutated (ITD/TKD) AML**: Combo with intensive chemo. | Used during induction/consolidation; can be followed by allo-HCT. Maintenance benefit is debatable (approved in EU, not US). | [1] | | **Gilteritinib** | **R/R FLT3-mutated AML**: Monotherapy standard of care. | Demonstrated superior OS vs. salvage chemo in ADMIRAL trial. As post-HSCT maintenance, improves RFS in MRD+ pts (MORPHO study). | [1] | | **Sorafenib (off-label)** | Used in ND, R/R, and maintenance settings (per guidelines). | Post-HSCT maintenance reduces relapse risk in FLT3-ITD AML (SORMAIN, Sorafenib-Flt3 AML-2015 trials). | [1] |

## Mechanisms of Action and Resistance to Quizartinib

Understanding quizartinib's mechanism and potential resistance is crucial for developing effective combination therapies.

## Signaling Pathway and Mechanisms of Resistance

The diagram below illustrates the FLT3-ITD signaling pathway promoting leukemia cell survival and the key mechanisms of resistance to quizartinib.



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### Experimental Evidence for Combination Therapies to Overcome Resistance:

- **Rationale for Triplet Therapy:** The remarkable response rates (94% CRc) in the AML-804 trial of **decitabine + venetoclax + quizartinib** provide a clinical proof-of-concept for simultaneously targeting multiple survival pathways to deepen responses and enable HSCT bridging [2].
- **Targeting the Microenvironment:** Preclinical studies identify **FGF2 and CXCL12/CXCR4** stromal release as key mechanisms of resistance. Increased FGF2 production precedes recurrence and provokes relapse via activation of the RAS-MAPK pathway, suggesting a target for rational combinations [4] [5].
- **AXL Inhibition: Sustained STAT5 phosphorylation and AXL upregulation** have been identified as key factors in FLT3 inhibitor resistance. This evidence supports the investigation of AXL inhibitors in combination with quizartinib [5].

## Future Research Directions

Current evidence points to several key areas for further investigation to optimize the use of quizartinib in the HSCT context:

- **Post-Transplant Maintenance:** A critical unanswered question is the role of quizartinib as **maintenance therapy after allo-HCT**. Future studies should aim to validate its efficacy in this setting, similar to the investigations with gilteritinib and sorafenib [1] [5].
- **Novel Combinations:** Ongoing research is testing quizartinib with other agents like **BCL-2 inhibitors (venetoclax) and hypomethylating agents** in both fit and unfit patients, which may further improve the depth of response and rates of MRD negativity prior to HSCT [1] [5].
- **Overcoming Resistance:** Future work should focus on better characterization of resistance mechanisms and developing biomarkers to predict them, allowing for more personalized and effective combination therapies [4] [5].

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